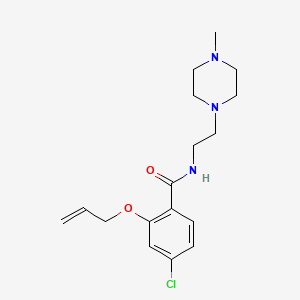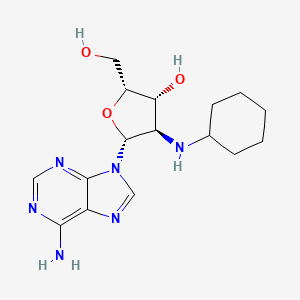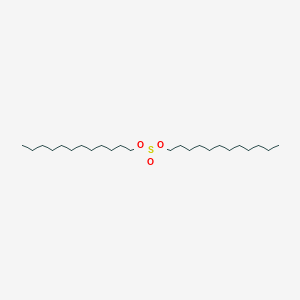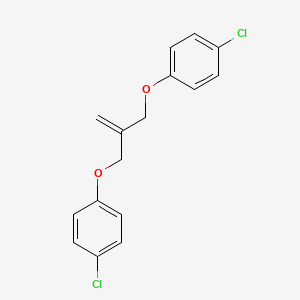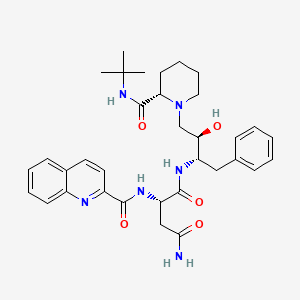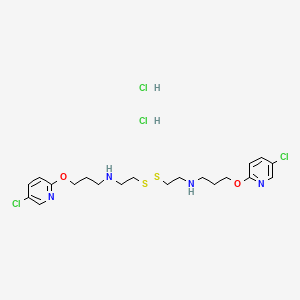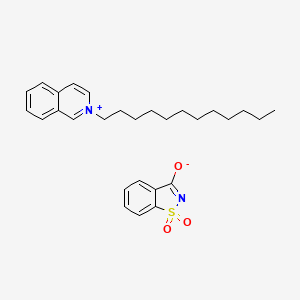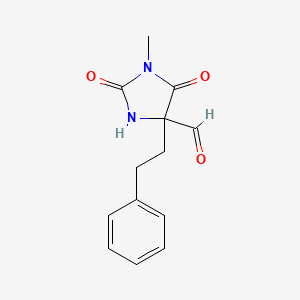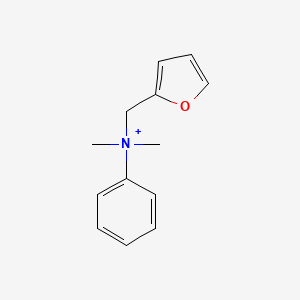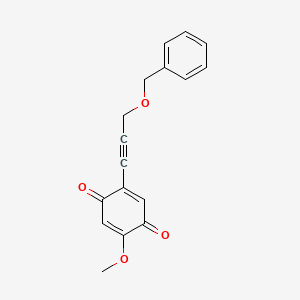
2-(3-(Benzyloxy)-1-propynyl)-5-methoxybenzo-1,4-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Benzyloxy)-1-propynyl)-5-methoxybenzo-1,4-quinone is an organic compound that belongs to the class of quinones Quinones are characterized by a fully conjugated cyclic dione structure This compound is notable for its unique structure, which includes a benzyloxy group and a propynyl group attached to a methoxybenzoquinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)-1-propynyl)-5-methoxybenzo-1,4-quinone typically involves multiple steps One common method starts with the preparation of the benzyloxy group, which is then attached to a propynyl group through a series of reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Benzyloxy)-1-propynyl)-5-methoxybenzo-1,4-quinone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The benzyloxy and propynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
2-(3-(Benzyloxy)-1-propynyl)-5-methoxybenzo-1,4-quinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or pathways.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(3-(Benzyloxy)-1-propynyl)-5-methoxybenzo-1,4-quinone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzoquinone derivatives with different substituents, such as:
- 2-(3-(Benzyloxy)-1-propynyl)-5-hydroxybenzo-1,4-quinone
- 2-(3-(Benzyloxy)-1-propynyl)-5-ethoxybenzo-1,4-quinone
- 2-(3-(Benzyloxy)-1-propynyl)-5-methylbenzo-1,4-quinone
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in research and industry .
Propiedades
Número CAS |
82511-18-0 |
|---|---|
Fórmula molecular |
C17H14O4 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
2-methoxy-5-(3-phenylmethoxyprop-1-ynyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H14O4/c1-20-17-11-15(18)14(10-16(17)19)8-5-9-21-12-13-6-3-2-4-7-13/h2-4,6-7,10-11H,9,12H2,1H3 |
Clave InChI |
YFCZEFNENOLWHS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)C(=CC1=O)C#CCOCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-[bis[(ethoxycarbonylamino)carbamoylamino]phosphorylcarbamoylamino]carbamate](/img/structure/B12797427.png)
